molecular formula C20H25N3O4S B3545085 N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide

N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide

Cat. No. B3545085
M. Wt: 403.5 g/mol
InChI Key: MYUPHGLNKNIFJJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide” would depend on its specific structure and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to provide a detailed analysis of potential chemical reactions .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, such as its effects on enzymes, cellular processes, or pathways. Without more specific information about “N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide” and its biological activity, it’s challenging to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Without more specific information about “N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide”, it’s challenging to provide a detailed analysis of its safety and potential hazards .

Future Directions

The future directions for research on “N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide” would depend on its potential applications and the current state of knowledge about the compound. Without more specific information, it’s difficult to provide detailed suggestions for future directions .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-13-10-14(2)20(15(3)11-13)28(26,27)23(5)12-19(25)22-18-8-6-17(7-9-18)21-16(4)24/h6-11H,12H2,1-5H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUPHGLNKNIFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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